molecular formula C19H18N2O3S2 B2840533 (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide CAS No. 682784-38-9

(E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide

Cat. No.: B2840533
CAS No.: 682784-38-9
M. Wt: 386.48
InChI Key: HYEIEZAIJPHJJM-FOWTUZBSSA-N
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Description

(E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has shown promise as an antimicrobial and antioxidant agent . It has been studied for its potential to inhibit the growth of various bacterial strains and to scavenge free radicals, which could make it useful in the development of new antibiotics and antioxidant therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide involves its interaction with microbial cell membranes and enzymes . The compound can disrupt cell membrane integrity and inhibit key enzymes, leading to cell death. Its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide apart from similar compounds is its unique combination of a thiazolidinone core with furan-2-ylmethylene, benzyl, and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-20(13-14-6-3-2-4-7-14)17(22)9-10-21-18(23)16(26-19(21)25)12-15-8-5-11-24-15/h2-8,11-12H,9-10,13H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEIEZAIJPHJJM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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